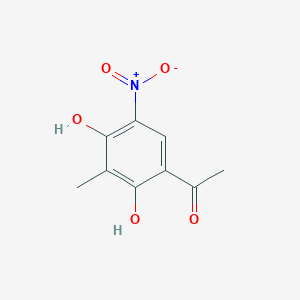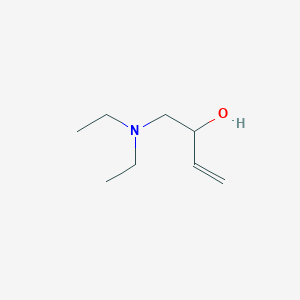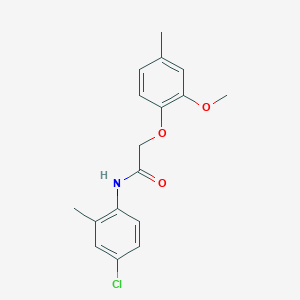![molecular formula C19H13Cl B11946055 Benz[a]anthracene, 4-chloro-7-methyl- CAS No. 14009-28-0](/img/structure/B11946055.png)
Benz[a]anthracene, 4-chloro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[a]anthracene, 4-chloro-7-methyl- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benz[a]anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of benz[a]anthracene, 4-chloro-7-methyl- may involve large-scale Friedel-Crafts reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benz[a]anthracene, 4-chloro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[a]anthracene-4,7-dione, while substitution with methoxide may produce 4-methoxy-7-methylbenz[a]anthracene .
Aplicaciones Científicas De Investigación
Benz[a]anthracene, 4-chloro-7-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent or as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which benz[a]anthracene, 4-chloro-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also bind to specific proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benz[a]anthracene: The parent compound, lacking the chlorine and methyl substituents.
7-Methylbenz[a]anthracene: Similar structure but without the chlorine atom.
4,7-Dimethylbenz[a]anthracene: Contains two methyl groups instead of one chlorine and one methyl group.
Uniqueness
Benz[a]anthracene, 4-chloro-7-methyl- is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and biological interactions compared to its analogs .
Propiedades
Número CAS |
14009-28-0 |
|---|---|
Fórmula molecular |
C19H13Cl |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
4-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-14-6-3-2-5-13(14)11-18-15(12)9-10-17-16(18)7-4-8-19(17)20/h2-11H,1H3 |
Clave InChI |
LUGMZOXWCOHFCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



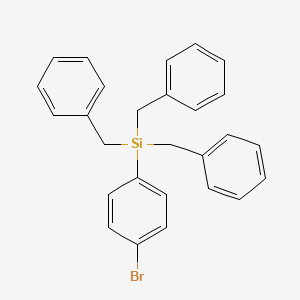
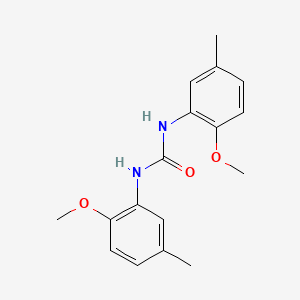
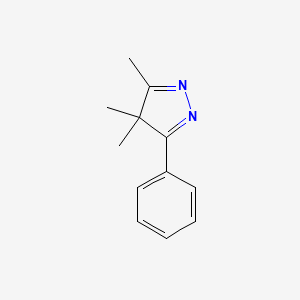
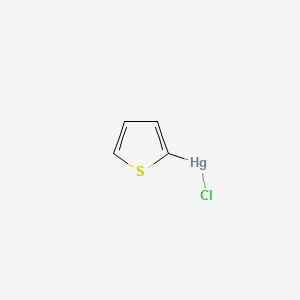
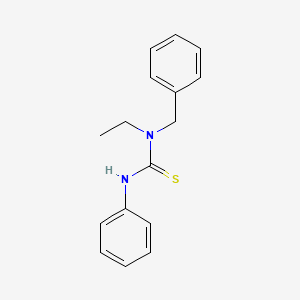
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)
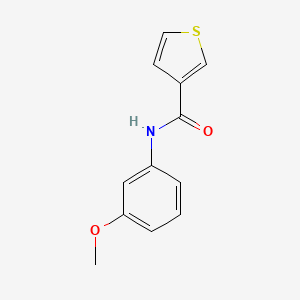
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

